3-Aminopyridine-2-sulfonic acid

Description

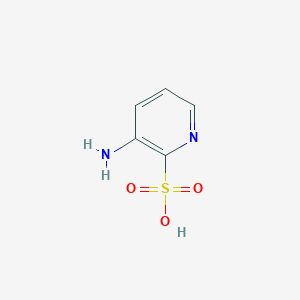

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFAHAZXCUHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316355 | |

| Record name | 3-aminopyridine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-51-7 | |

| Record name | 54247-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminopyridine-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-Aminopyridine-2-sulfonic acid

An In-Depth Technical Guide for Drug Development Professionals

This document provides a detailed technical overview for the synthesis and analytical validation of 3-Aminopyridine-2-sulfonic acid (CAS No: 54247-51-7), a key heterocyclic building block.[1][2][3] This guide is tailored for researchers and application scientists in the fields of medicinal chemistry and drug development, offering field-proven insights into the synthetic strategy, purification, and comprehensive characterization of the target molecule.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Aminopyridine derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[4] The introduction of a sulfonic acid group imparts unique physicochemical properties, such as increased aqueous solubility and the ability to form strong ionic interactions, which can be pivotal for modulating drug absorption, distribution, metabolism, and excretion (ADME) profiles. While the synthesis of related isomers like 4-aminopyridine-3-sulfonic acid is documented[5], this guide focuses specifically on the regioselective synthesis and rigorous characterization of the 3-amino-2-sulfonic acid isomer.

Synthetic Strategy: Regioselective Sulfonation

The most direct and viable pathway to this compound is the electrophilic aromatic substitution of 3-aminopyridine. The success of this synthesis hinges on understanding and controlling the regiochemical outcome of the sulfonation reaction.

Mechanistic Rationale and Causality

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. However, the amino group at the C3 position is a powerful activating group and is ortho-, para- directing. This activating effect strongly directs the incoming electrophile (sulfur trioxide, SO₃) to the adjacent C2 and C4 positions. Given the steric accessibility and strong electronic activation, the C2 position is a highly favored site for sulfonation.

The use of a potent sulfonating agent is critical to drive the reaction to completion. Oleum (fuming sulfuric acid), a solution of SO₃ in H₂SO₄, serves as an excellent source of the SO₃ electrophile required for this transformation, a technique proven effective for the sulfonation of other aminopyridines.[5]

Synthetic Pathway Overview

The overall transformation involves the direct sulfonation of the 3-aminopyridine precursor using oleum under controlled thermal conditions.

Caption: Direct electrophilic sulfonation of 3-aminopyridine.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, designed for reproducibility. It is based on established procedures for the sulfonation of related aminopyridine isomers.[5][6][7]

Safety Precaution: This procedure involves oleum, which is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials and Equipment

-

Materials: 3-Aminopyridine (≥98%), Oleum (20-30% free SO₃), Deionized Water, Sodium Bicarbonate (NaHCO₃), Celite®.

-

Equipment: Three-neck round-bottom flask, mechanical stirrer, thermometer, heating mantle with controller, condenser, dropping funnel, Buchner funnel, and vacuum filtration apparatus.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, carefully charge the oleum (e.g., 5 molar equivalents relative to the starting material). Begin stirring and cool the flask in an ice-water bath.

-

Substrate Addition: Slowly and portion-wise, add 3-aminopyridine (1.0 molar equivalent) to the cooled, stirring oleum. The rate of addition should be controlled to maintain the internal temperature below 20°C.

-

Reaction Conditions: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-140°C. Maintain this temperature for an extended period (24-72 hours), monitoring the reaction progress via periodic sampling and HPLC analysis. The sulfonation of pyridine rings can be sluggish.[6]

-

Work-up: After the reaction is deemed complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and must be performed slowly with vigorous stirring.

-

Isolation: The product, being a zwitterionic and highly polar compound, may precipitate upon quenching. If it does not, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4. The product should precipitate out.

-

Purification:

-

Filter the crude solid product using a Buchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove residual acid and inorganic salts.

-

The primary method for purification is recrystallization from hot water.[6] Dissolve the crude solid in a minimum amount of boiling deionized water, filter hot through a pad of Celite® to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum at 60-80°C to a constant weight.

-

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following workflow outlines the necessary analytical techniques.

Caption: Analytical workflow for product validation.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation & Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.2 ppm (dd, 1H): Proton at C6, downfield due to proximity to pyridine N. ~7.2-7.4 ppm (dd, 1H): Proton at C4. ~6.8-7.0 ppm (t, 1H): Proton at C5. ~5.5-6.5 ppm (br s, 2H): Amine (-NH₂) protons. Note: Shifts are predictive and solvent-dependent (e.g., in DMSO-d₆). |

| ¹³C NMR | Chemical Shift (δ) | Aromatic region will show 5 distinct carbon signals. The carbon attached to the sulfonic acid group (C2) will be significantly shifted. |

| FT-IR | Wavenumber (cm⁻¹) | 3300-3450: N-H stretching of the primary amine. ~1620: N-H scissoring vibration. 1150-1250 & 1020-1080: Asymmetric and symmetric S=O stretching of the sulfonic acid group, which are highly characteristic.[8] |

| Mass Spec. | m/z | Expected (M+H)⁺: 175.017. Fragmentation: Likely loss of SO₃ (80 Da) is a key diagnostic fragmentation pathway. |

Chromatographic Purity Assessment

Due to the polar, zwitterionic nature of the product, specialized chromatographic methods are required for accurate purity assessment.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Rationale: Standard reversed-phase columns may provide poor retention and peak shape. A mixed-mode column capable of handling polar compounds is recommended.[9]

-

Column: Amaze HD or similar mixed-mode column (e.g., HILIC).

-

Mobile Phase: An isocratic or gradient system using Acetonitrile/Methanol with an acidic aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Formate) is a suitable starting point.[9]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV at 275 nm.[9]

-

Validation: The final product should exhibit a single major peak with >97% purity by area normalization.

Troubleshooting and Field Insights

| Problem | Likely Cause | Troubleshooting & Optimization Strategy |

| Low Yield | Incomplete reaction. | The sulfonation of pyridines can be slow.[6] Increase reaction time or moderately increase the temperature (e.g., to 150°C), while monitoring for degradation. Ensure the oleum is of high quality and moisture is excluded. |

| Impure Product | Unreacted starting material. | The polarity of the starting material and product can make separation difficult.[6] Optimize recrystallization by adjusting the pH during the work-up to maximize the precipitation of the zwitterionic product while keeping the more basic starting material in solution. |

| Disubstitution (e.g., 2,4-disulfonic acid). | This can occur under harsh conditions.[6] Use milder conditions: lower the reaction temperature or use a slightly lower concentration of free SO₃ in the oleum. Carefully control the stoichiometry of the sulfonating agent. | |

| Dark Color | Thermal degradation. | High temperatures can lead to decomposition.[6] Ensure the reaction temperature does not significantly exceed the target. If the product is dark, an additional purification step using activated carbon during recrystallization may be necessary. |

Conclusion

The synthesis of this compound is a challenging but achievable process through the direct electrophilic sulfonation of 3-aminopyridine. Success relies on the use of a strong sulfonating agent like oleum, careful control of reaction conditions to ensure regioselectivity and minimize side products, and a robust purification strategy. The comprehensive analytical workflow detailed in this guide, combining spectroscopic and chromatographic techniques, provides a reliable framework for the unambiguous structural confirmation and purity validation required for advancing this valuable building block in drug discovery and development programs.

References

-

Organic Syntheses. 3-aminopyridine. Available from: [Link]

-

OSHA. Aminopyridines (2-, 3-, and 4-Aminopyridine) PV2143. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]

-

National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]

- Google Patents. CN111170937A - Preparation method of 3-aminopyridine.

-

ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available from: [Link]

-

Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. synchem.de [synchem.de]

- 3. 3-AMINO-2-PYRIDINE SULFONIC ACID | 54247-51-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

A Technical Guide to the Physicochemical Properties of 3-Aminopyridine-2-sulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine-2-sulfonic acid (CAS No. 54247-51-7) is a heterocyclic organic compound that merges the structural motifs of an aminopyridine and a sulfonic acid.[1][2] This unique combination imparts a zwitterionic character and presents a valuable scaffold for chemical synthesis. While aminopyridine derivatives are widely explored in medicinal chemistry for their diverse biological activities, including applications against neurological disorders and neglected tropical diseases, the introduction of a strongly acidic sulfonic acid group modulates the molecule's polarity, solubility, and potential for ionic interactions.[3][4]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As a Senior Application Scientist, the narrative herein is structured to deliver not just data, but also the underlying scientific rationale for these properties and the experimental methodologies required for their validation. This document serves as a foundational resource for researchers utilizing this compound as a pharmaceutical intermediate or a novel chemical entity in discovery programs.[1]

Section 1: Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to confirm its structure and identity. This compound is a substituted pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key features are an amino (-NH₂) group at position 3 and a sulfonic acid (-SO₃H) group at the adjacent position 2. This specific arrangement dictates its chemical behavior.

Caption: Chemical structure of this compound.

The presence of a highly basic amino group and a strongly acidic sulfonic acid group on the same molecule allows for the formation of an internal salt, or zwitterion. This structure is critical to understanding its physical properties, such as its high melting point and solubility profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 54247-51-7 | [1][2][5][6][7] |

| Molecular Formula | C₅H₆N₂O₃S | [1][2][5][6][7] |

| Molecular Weight | 174.18 g/mol | [2][6][7] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)S(=O)(=O)O)N | [1] |

| Synonyms | 3-AMINO-2-PYRIDINE SULFONIC ACID, NSC 302583 | [1][6][7] |

Section 2: Core Physicochemical Properties

The utility of a compound in drug development is heavily influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data

| Property | Value / Observation | Rationale / Notes | Source(s) |

| Appearance | Not specified; likely a solid. | The zwitterionic nature favors a crystalline solid state. | [1] |

| Density | 1.617 g/cm³ (Predicted) | This is a computationally predicted value. | [7] |

| pKa | Not experimentally determined. | Multiple ionizable centers (sulfonic acid, pyridine N, amino N). Expected to be strongly acidic and moderately basic. | |

| Melting Point | Not experimentally determined. | Expected to be high (>300°C) with decomposition, typical for zwitterions. The isomer 4-aminopyridine-3-sulfonic acid melts at 320°C. | [8][9][10] |

| Solubility | Not specified. | Predicted to be soluble in water and polar protic solvents; insoluble in nonpolar organic solvents. | |

| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability. | [7][11] |

Acidity, Basicity, and Zwitterionic State (pKa)

Expert Insight: The pKa values of a molecule are paramount as they dictate its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. For this compound, three ionizable groups must be considered: the sulfonic acid, the pyridine ring nitrogen, and the exocyclic amino group.

-

Sulfonic Acid Group (-SO₃H): This is a strong acid, analogous to sulfuric acid. Its pKa is expected to be very low, typically < 1. At any pH above 1, this group will be deprotonated to the sulfonate anion (-SO₃⁻).

-

Pyridine Nitrogen: The pyridine nitrogen is a basic center. In the parent 3-aminopyridine, the pKa of the corresponding pyridinium ion is approximately 6.04.[12] The presence of the adjacent, strongly electron-withdrawing sulfonate group at the 2-position will significantly decrease the basicity of the pyridine nitrogen.

-

Amino Group (-NH₂): The exocyclic amino group is also basic. However, its proximity to both the electronegative ring nitrogen and the powerful electron-withdrawing sulfonate group will substantially reduce its basicity compared to a simple aniline.

Consequently, at physiological pH (~7.4), the molecule will exist predominantly in its zwitterionic form, with a negatively charged sulfonate group and a protonated pyridine nitrogen.

Solubility Profile

The predicted solubility is a direct consequence of its zwitterionic structure. The presence of formal positive and negative charges allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents like water. Conversely, these same charges make the molecule incompatible with nonpolar, aprotic solvents such as hexane or dichloromethane, where it is expected to be poorly soluble. This high polarity is a critical consideration for selecting appropriate solvent systems for reactions, purification, and formulation.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While public databases lack specific spectra for this compound, its features can be reliably predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. The coupling patterns (doublets, triplets, or doublet of doublets) will be informative for assigning their specific positions. Additionally, broad, exchangeable signals for the protons of the amino group (-NH₂) and the sulfonic acid proton (-SO₃H) would be expected, though their visibility depends on the solvent used (e.g., they are readily observed in DMSO-d₆).

-

¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons directly bonded to the sulfonate (C2) and amino (C3) groups showing significant shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands anticipated for this compound include:

-

N-H Stretching: Medium to strong bands in the 3300-3500 cm⁻¹ region, characteristic of the amino group.

-

S=O Stretching: Very strong and characteristic asymmetric and symmetric stretching vibrations for the sulfonate group, typically found around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively.[13][14]

-

C=N and C=C Stretching: Multiple bands in the 1650-1450 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.

Section 4: Synthesis and Analysis Protocols

A trustworthy research workflow requires robust, validated protocols. The following sections outline a plausible synthesis route based on established chemical principles and standard analytical methods for characterization.

Proposed Synthesis: Direct Sulfonation of 3-Aminopyridine

Rationale: The most direct synthetic approach to aromatic sulfonic acids is electrophilic aromatic substitution. For aminopyridines, direct sulfonation using a strong sulfonating agent like oleum (fuming sulfuric acid) is a common method, as demonstrated in the synthesis of the isomeric 4-aminopyridine-3-sulfonic acid.[15] The amino group is a strong activating group, directing the incoming electrophile (SO₃) to the ortho and para positions. In 3-aminopyridine, the potential sites for sulfonation are positions 2, 4, and 6. While the 2-position is ortho to the amino group, it may be subject to steric hindrance. Precise control of reaction conditions (temperature, concentration of oleum) would be critical to achieve regioselectivity.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. synchem.de [synchem.de]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Amino-2-pyridine sulfonic acid Price at Chemsrc [chemsrc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 3-AMINO-2-PYRIDINE SULFONIC ACID | 54247-51-7 [chemicalbook.com]

- 8. Cas 29452-57-1,4-AMINO-PYRIDINE-3-SULFONIC ACID | lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. 29452-57-1 CAS MSDS (4-AMINO-PYRIDINE-3-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 3-AMINO-2-PYRIDINE SULFONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

"3-Aminopyridine-2-sulfonic acid" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

3-Aminopyridine-2-sulfonic acid is a substituted pyridine derivative that incorporates both a basic amino group and a strongly acidic sulfonic acid moiety. This unique combination of functional groups on a pyridine scaffold makes it a compound of significant interest in medicinal chemistry and organic synthesis. The pyridine ring is a common motif in pharmaceuticals, and the presence of amino and sulfonic acid groups provides multiple points for chemical modification and interaction with biological targets. This guide offers a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, potential applications, and safe handling protocols, grounded in established chemical principles and data from related compounds.

Core Identity: CAS Number and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following section details the key identifiers for this compound.

Chemical Abstract Service (CAS) Number

The unique identifier assigned to this compound by the Chemical Abstracts Service is:

Molecular Structure and Formula

The structural arrangement of atoms defines the chemical properties and reactivity of a molecule.

-

Molecular Formula : C₅H₆N₂O₃S[2]

-

Molecular Weight : 174.18 g/mol [2]

-

Canonical SMILES : C1=CC(=C(N=C1)S(=O)(=O)O)N

The structure consists of a pyridine ring substituted with an amino group at the 3-position and a sulfonic acid group at the 2-position.

Caption: Molecular structure of this compound.

Physicochemical Properties

While experimental data for this compound is limited, some properties have been reported, and others can be inferred from its structure.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃S | [2] |

| Molecular Weight | 174.18 g/mol | [2] |

| Density | 1.617 g/cm³ (predicted) | [2] |

| Storage Temperature | 2-8°C | [1][2] |

The presence of both a basic amino group and an acidic sulfonic acid group suggests that this compound is amphoteric and likely exists as a zwitterion in the solid state and in neutral aqueous solutions. Its polarity indicates probable solubility in water and polar organic solvents.

Synthesis of this compound: A Proposed Protocol

A similar, documented procedure for the synthesis of 4-aminopyridine-3-sulfonic acid involves the direct sulfonation of 4-aminopyridine with oleum (fuming sulfuric acid)[3][4]. This serves as a strong foundation for the proposed synthesis of the target molecule.

Proposed Experimental Protocol: Direct Sulfonation of 3-Aminopyridine

This protocol is adapted from the known synthesis of analogous aminopyridine sulfonic acids[3][5].

Reaction Principle: 3-aminopyridine is treated with a strong sulfonating agent, such as concentrated sulfuric acid or oleum. The electrophile (SO₃) attacks the electron-rich pyridine ring, with the amino group directing the substitution to the ortho position (C2).

Caption: Proposed synthesis workflow for this compound.

Materials:

-

3-Aminopyridine

-

Concentrated Sulfuric Acid (98%) or 20% Oleum (20% SO₃ in H₂SO₄)

-

Deionized Water

-

Crushed Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, carefully add 1 mole equivalent of 3-aminopyridine to 3-4 mole equivalents of concentrated sulfuric acid or oleum with stirring. The addition should be done slowly to control the initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 180-210°C. The optimal temperature will need to be determined empirically to favor the formation of the 2-sulfonated product while minimizing degradation. Maintain this temperature with consistent stirring for several hours (e.g., 5-8 hours).

-

Work-up: After the reaction is complete (monitored by a suitable method like TLC or HPLC if a standard is available), cool the mixture to room temperature. Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice in a beaker. This step must be performed with extreme caution in a fume hood due to the highly exothermic nature of diluting concentrated acid.

-

Isolation: The product, this compound, should precipitate out of the cold, acidic solution. Isolate the crude solid product by vacuum filtration.

-

Purification: Wash the filtered solid with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from hot water[4].

Causality and Experimental Choices:

-

Choice of Sulfonating Agent: Oleum is a more powerful sulfonating agent than concentrated sulfuric acid and may be required to achieve sulfonation of the pyridine ring[3]. However, it is also more hazardous. Concentrated sulfuric acid at high temperatures can also be effective, as demonstrated in the synthesis of 6-aminopyridine-3-sulfonic acid[5].

-

High Temperature: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. High temperatures are necessary to overcome this activation barrier.

-

Work-up on Ice: This procedure simultaneously quenches the reaction and precipitates the sulfonic acid product, which is typically less soluble in cold, highly acidic aqueous media.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structural motifs suggest significant potential as a versatile intermediate in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry Building Block: The aminopyridine scaffold is a key component in numerous approved drugs[6]. The amino group can be readily functionalized to introduce diverse side chains, while the sulfonic acid group can act as a strong hydrogen bond donor or a bioisostere for a phosphate or carboxylate group, enhancing water solubility and target binding. Compounds containing an aminopyridine moiety are of great interest for designing new drugs against neglected tropical diseases[6].

-

Intermediate in Organic Synthesis: This compound can serve as a precursor for more complex heterocyclic systems. For example, the amino and sulfonic acid groups can be used to direct further reactions or be converted into other functional groups, such as sulfonyl chlorides or sulfonamides[5]. Sulfonamides are a critical class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

-

Ligand for Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atoms of the sulfonic acid, can act as coordination sites for metal ions. This could enable the synthesis of novel metal complexes with potential catalytic or therapeutic properties[7][8].

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups and related compounds, such as pyridine sulfonic acids and 3-aminopyridine.

Expected Hazards:

-

Corrosivity: Based on data for pyridine-3-sulfonic acid, the compound is expected to be corrosive and capable of causing severe skin burns and eye damage[9][10].

-

Irritation: It may cause respiratory irritation[10].

-

Toxicity: The parent compound, 3-aminopyridine, is toxic if swallowed or in contact with skin. While the sulfonic acid derivative's toxicity profile will differ, it should be handled with care.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield[11][12].

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[10][11].

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[11].

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1][2][10]. The recommended storage temperature is between 2-8°C[1][2].

Conclusion

This compound, identified by CAS number 54247-51-7, is a promising yet underexplored chemical entity. Its structure, combining the pharmaceutically relevant aminopyridine core with a versatile sulfonic acid group, positions it as a valuable building block for drug discovery and the synthesis of novel materials. While detailed experimental data remains sparse, this guide provides a robust framework for its synthesis, safe handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

- AK Scientific, Inc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid Safety Data Sheet.

- Chemdad Co., Ltd. (n.d.). 3-AMINO-2-PYRIDINE SULFONIC ACID.

-

PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]

- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Image attached to a publication].

- ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.

-

PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

- TÜBİTAK Academic Journals. (2021, January 1). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

- Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

-

PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. Retrieved from [Link]

Sources

- 1. 3-AMINO-2-PYRIDINE SULFONIC ACID | 54247-51-7 [chemicalbook.com]

- 2. 3-AMINO-2-PYRIDINE SULFONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Aminopyridine-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the expected spectroscopic data for 3-Aminopyridine-2-sulfonic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule, thereby facilitating its application in novel research and development endeavors.

The unique arrangement of an amino group and a sulfonic acid group on a pyridine scaffold suggests a rich chemical profile, making a thorough spectroscopic understanding essential for its utilization. The amino group offers a site for derivatization and can act as a hydrogen bond donor, while the sulfonic acid group imparts increased water solubility and can function as a strong acid or a metal-coordinating agent. These features are highly relevant in the design of new pharmaceutical agents and functional materials.

The Logic of Spectroscopic Interrogation: A Workflow for Structural Elucidation

The confirmation of a chemical structure is a multi-faceted process where each analytical technique provides a unique piece of the puzzle. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. The interplay between these techniques provides a self-validating system for structural confirmation.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is paramount for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information. The sulfonic acid group is strongly electron-withdrawing, which will significantly influence the chemical shifts of the pyridine ring protons and carbons, causing them to be deshielded (shifted downfield) compared to the parent 3-aminopyridine.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the molecule, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) would be appropriate choices. The use of D₂O may lead to the exchange of the labile amine (-NH₂) and sulfonic acid (-SO₃H) protons with deuterium, resulting in their disappearance from the ¹H NMR spectrum.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for both 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments should be employed to aid in the assignment of signals.

Predicted ¹H NMR Spectrum

The pyridine ring of this compound has three aromatic protons. Their expected chemical shifts and coupling patterns are influenced by the electronic effects of the amino and sulfonic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H4,H5) ≈ 8-9, J(H4,H6) ≈ 1-2 |

| H-5 | 6.8 - 7.0 | Triplet (t) or Doublet of doublets (dd) | J(H5,H4) ≈ 8-9, J(H5,H6) ≈ 7-8 |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H6,H5) ≈ 7-8, J(H6,H4) ≈ 1-2 |

| -NH₂ | 5.0 - 6.0 (in DMSO-d₆) | Broad singlet | - |

| -SO₃H | 10.0 - 12.0 (in DMSO-d₆) | Broad singlet | - |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The electron-withdrawing sulfonic acid group at the C-2 position and the electron-donating amino group at the C-3 position will have a pronounced effect on the carbon chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the vibrational modes of the amino, sulfonic acid, and pyridine moieties.

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3000 - 2500 | Broad, Strong |

| N-H stretch (amino group) | 3450 - 3300 | Medium (two bands) |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| N-H bend (amino group) | 1650 - 1580 | Medium to Strong |

| C=C, C=N stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |

| S=O stretch (sulfonic acid) | 1250 - 1150 and 1080 - 1030 | Strong (two bands) |

| S-O stretch (sulfonic acid) | 700 - 600 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound.

Experimental Protocol for MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Predicted Mass Spectrum

-

Molecular Formula: C₅H₆N₂O₃S

-

Molecular Weight: 174.18 g/mol

In Positive Ion Mode (ESI+):

-

Expected [M+H]⁺ peak: m/z 175.02

In Negative Ion Mode (ESI-):

-

Expected [M-H]⁻ peak: m/z 173.00

Plausible Fragmentation Pattern: A common fragmentation pathway for sulfonic acids is the loss of SO₃ (80 Da). Therefore, a significant fragment ion at m/z 95.04 ([M+H - SO₃]⁺) corresponding to the 3-aminopyridinium ion would be expected in the positive ion mode.

Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

Conclusion

The spectroscopic characterization of this compound, while not yet extensively documented in public literature, can be confidently predicted through the application of fundamental spectroscopic principles and comparison with related structures. The combination of NMR, IR, and MS provides a powerful and synergistic approach to confirming its unique molecular architecture. This guide serves as a foundational resource for researchers, offering the necessary insights to identify, purify, and utilize this promising compound in their scientific pursuits. The predictive data herein should be validated experimentally to further enrich the collective knowledge base and accelerate innovation in fields that stand to benefit from the unique properties of this molecule.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

El-Sayed, Y. S. (2009). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 180-187. [Link][1][2]

-

Hossain, M. A., & Al-Majid, A. M. (2012). Computational study on 2,3,4-aminopyridines. Journal of Chemical and Pharmaceutical Research, 4(1), 436-444. [Link][3]

Sources

A Methodological Guide to Determining the Solubility and Stability of 3-Aminopyridine-2-sulfonic Acid

Abstract

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Solubility and stability are not merely data points; they are foundational pillars that dictate a compound's journey from laboratory curiosity to viable product. This in-depth technical guide addresses 3-Aminopyridine-2-sulfonic acid, a compound for which public data is sparse. Rather than presenting a simple data sheet, this document provides a comprehensive, methodological framework for determining its aqueous solubility and chemical stability. It is designed to serve as a practical, field-proven manual, explaining the causality behind experimental choices and grounding protocols in authoritative regulatory standards. We will explore the requisite experimental designs, from thermodynamic solubility profiling to forced degradation studies, and provide step-by-step protocols and data interpretation strategies essential for advancing research and development.

Part 1: The Physicochemical Landscape of this compound

This compound is a fascinating molecule, possessing both a basic amino group (-NH2) on the pyridine ring and a strongly acidic sulfonic acid group (-SO3H). This structure suggests it will exist as a zwitterion across a wide pH range, a characteristic that profoundly influences its solubility and interaction with its environment. The purpose of stability testing is to see how a drug substance's quality changes over time due to environmental factors like temperature, humidity, and light.[1] A thorough understanding of these properties is a non-negotiable prerequisite for its application in pharmaceutical development or as a fine chemical.

Part 2: A Practical Guide to Solubility Profiling

Low solubility can impede drug absorption, lead to unreliable results in in vitro tests, and ultimately increase development costs and timelines.[2][3][4] Therefore, accurately characterizing the solubility of this compound is a critical first step. We will consider two key types of solubility: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput measurement often used in early discovery.[2][5] It measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[2][5][6] It is a measure of how quickly a compound can dissolve and is relevant for understanding performance in rapid biological assays.[4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state.[3][7] It is determined by incubating an excess of the solid compound in a solvent for an extended period (e.g., 24 hours or more) until equilibrium is reached.[2][7] This value is crucial for formulation development and predicting oral bioavailability.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). Filter all buffers through a 0.22 µm filter.

-

Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into separate glass vials for each buffer.[7]

-

Incubation: Add a precise volume (e.g., 1 mL) of the respective buffer to each vial.[7] Seal the vials tightly.

-

Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[7]

-

Sample Clarification: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or an appropriate buffer).

-

Create a calibration curve by serially diluting the stock solution.

-

Dilute the filtered supernatant to fall within the range of the calibration curve.

-

Analyze the standards and samples using a validated analytical method, typically HPLC-UV.[2][3]

-

-

Data Analysis: Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. The result is the thermodynamic solubility at that specific pH and temperature.

Data Presentation

Results should be presented clearly in a tabular format for easy comparison.

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | 25 | ||

| 4.5 | 25 | ||

| 6.8 | 25 | ||

| 7.4 | 25 | ||

| 1.2 | 37 | ||

| 4.5 | 37 | ||

| 6.8 | 37 | ||

| 7.4 | 37 |

Part 3: Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying how a drug substance's quality changes over time under various environmental factors.[1] Forced degradation, or stress testing, is a cornerstone of this process.[8][9] It involves intentionally degrading the compound under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][8][10] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, provide the regulatory framework for these studies.[1][11][12][13][14]

The Importance of a Stability-Indicating Method

Before commencing stability studies, it is essential to develop a stability-indicating analytical method (SIAM). This is typically a gradient reverse-phase HPLC method that can separate the parent compound (this compound) from all its process impurities and potential degradation products.[15][16][17] The goal is to ensure that the quantification of the active substance is accurate and free from interference.[16][17]

Experimental Design for Forced Degradation

Forced degradation studies should aim for a target degradation of 5-20% of the parent compound.[9] Degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.[9]

The following stress conditions are typically employed:

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.[9]

-

Oxidation: Tests the compound's reactivity towards oxidative species.

-

Thermal Stress: Assesses stability at elevated temperatures.

-

Photostability: Determines sensitivity to light exposure.

Step-by-Step Forced Degradation Protocols

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water:acetonitrile).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

-

Monitor at various time points (e.g., 2, 6, 12, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.[9]

-

Follow the same temperature and time point strategy as for acid hydrolysis.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature and monitor at various time points.

-

This reaction is often rapid, so shorter time points may be necessary.

-

-

Thermal Degradation (Solution):

-

Heat the stock solution at an elevated temperature (e.g., 70°C) and analyze at various time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 70°C, with and without humidity).

-

At each time point, dissolve the solid in the analysis solvent before injection.

-

-

Photostability Testing:

-

As per ICH Q1B guidelines, expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and light-induced degradation.[20]

-

Forced degradation studies may involve exposing the substance to harsher light conditions to evaluate its photosensitivity for method development.[18][19]

-

Visualization of Experimental Workflows

A logical workflow is critical for systematic execution.

Caption: Workflow for a Forced Degradation Study.

Part 4: Predicting and Identifying Degradation Pathways

The structure of this compound provides clues to its potential degradation pathways. Identifying these helps in elucidating the structure of unknown peaks in a chromatogram.

-

Oxidation of the Amino Group: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides.[21] Studies on similar aminopyridine compounds have shown this to be a common pathway.[21][22]

-

Hydroxylation of the Pyridine Ring: The pyridine ring itself can be hydroxylated, particularly under oxidative conditions.[23]

-

Desulfonation: While sulfonic acids are generally stable, hydrolysis (desulfonation) can occur under harsh conditions, such as heating in aqueous acid, to yield the parent arene (in this case, 3-aminopyridine).[24][25][26]

Caption: Potential Degradation Pathways for Investigation.

Part 5: Data Interpretation and Application

The data generated from these studies are invaluable for drug development.

-

Solubility Data: Informs the selection of formulation strategies (e.g., salt forms, co-solvents) to ensure adequate bioavailability.

-

Stability Data:

-

Identifies critical stability liabilities of the molecule.

-

Guides the development of stable formulations by avoiding incompatible excipients.

-

Establishes appropriate storage conditions (e.g., temperature, humidity, protection from light) and re-test periods or shelf life.[27]

-

Provides a validated analytical method that can be used for quality control and release testing throughout the drug's lifecycle.[15]

-

Conclusion

While specific public data on the solubility and stability of this compound may be limited, this guide provides the authoritative framework and detailed protocols necessary for any researcher to generate this critical information. By systematically applying the principles of thermodynamic solubility determination and ICH-guided forced degradation studies, scientists can build a robust physicochemical profile of the molecule. This foundational knowledge is indispensable for mitigating risks, making informed decisions in formulation and analytical development, and ultimately accelerating the journey from the laboratory to clinical and commercial success.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. Available at: [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Available at: [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available at: [Link]

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). ECA Academy. Available at: [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]

-

Hydrolysis of Sulfonic Acids. (n.d.). LibreTexts Chemistry. Available at: [Link]

-

Q1A(R2) Guideline. (2003). ICH. Available at: [Link]

-

Quality Guidelines. (n.d.). ICH. Available at: [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

In-vitro Thermodynamic Solubility. (2025). Protocols.io. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]

-

SO3H. (n.d.). BYJU'S. Available at: [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Available at: [Link]

-

Sulfonic acid. (2021). L.S. College, Muzaffarpur. Available at: [Link]

-

Sulfonic acid. (n.d.). Wikipedia. Available at: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

-

Vaitekūnas, J., et al. (2016). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]

-

General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Available at: [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]

-

Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

-

Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Available at: [Link]

-

Reddy, Y. R., & Kumar, K. K. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 15-20. Available at: [Link]

-

How to Develop Stability Indicating HPLC Methods. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Available at: [Link]

-

Glomme, A., & März, J. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Available at: [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2017). The Journal of Organic Chemistry, 82(21), 11444-11451. Available at: [Link]

-

Microbial Degradation of Pyridine and Its Derivatives. (2014). ResearchGate. Available at: [Link]

-

What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. veeprho.com [veeprho.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. scispace.com [scispace.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Hydrolysis of Sulfonic Acids [mail.almerja.com]

- 25. byjus.com [byjus.com]

- 26. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 27. onyxipca.com [onyxipca.com]

Introduction: The Strategic Importance of the Aminopyridine Scaffold

An In-depth Technical Guide to 3-Aminopyridine-2-sulfonic Acid and its Derivatives

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of clinically significant therapeutic agents. When functionalized with an amino group, the resulting aminopyridine moiety offers a versatile platform for drug design, providing crucial hydrogen bonding interactions, modulating physicochemical properties, and serving as a synthetic handle for extensive chemical modification. The introduction of a sulfonic acid or sulfonamide group further enhances this potential, creating compounds with a rich history as antibacterial agents (sulfa drugs) and a promising future in diverse therapeutic areas.

This technical guide focuses on a specific, yet underexplored, member of this family: This compound . This molecule, possessing a nucleophilic amino group and a strongly acidic sulfonic acid group on adjacent carbons, represents a unique building block for novel chemical entities. Its inherent bifunctionality and constrained geometry make it and its derivatives particularly compelling for researchers, scientists, and drug development professionals. This document provides a Senior Application Scientist's perspective on the synthesis of the core moiety, its conversion into key chemical intermediates, the generation of medicinally relevant derivatives, and the scientific rationale underpinning these methodologies.

Part 1: The Core Moiety: this compound

The parent compound, this compound, serves as the foundational starting point for all subsequent derivatization. Understanding its properties and synthesis is paramount.

Physicochemical Properties

A summary of the known properties of this compound is presented below. It is noteworthy that experimental data such as pKa, solubility, and melting point are not extensively documented in readily available literature, representing a data gap for future characterization studies.

| Property | Value | Source |

| CAS Number | 54247-51-7 | [1] |

| Molecular Formula | C₅H₆N₂O₃S | [1] |

| Molecular Weight | 174.18 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Predicted XLogP3 | -0.5 | [2] |

| Appearance | (Not specified) | N/A |

Proposed Synthesis: Direct Electrophilic Sulfonation

While a definitive, optimized synthesis for this compound is not prominently reported, a chemically sound route can be proposed based on established protocols for analogous isomers, such as the direct sulfonation of 4-aminopyridine.[3] This approach involves the treatment of 3-aminopyridine with a potent sulfonating agent under harsh conditions.

Causality and Mechanistic Rationale: The regiochemical outcome of this reaction is governed by a complex interplay of electronic effects. The amino group at the C3 position is an activating, ortho-, para- director. However, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This pyridinium cation is a powerful deactivating group and acts as a meta-director. The electrophilic attack of SO₃ is therefore directed by the combined influence of these two groups. Achieving substitution at the C2 position (ortho to the amino group) would likely require carefully controlled, high-energy conditions to overcome the deactivating effect of the pyridinium ion. Isomeric products, particularly sulfonation at the C5 position (meta to the pyridinium nitrogen), are probable byproducts.

Caption: Proposed synthesis of the core moiety via direct sulfonation.

Experimental Protocol (Hypothetical, based on analogy[3]):

-

Safety Precaution: This reaction involves highly corrosive oleum and high temperatures. It must be conducted in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

-

To a reaction vessel equipped with a mechanical stirrer and reflux condenser, carefully add 20% oleum (fuming sulfuric acid).

-

Slowly, and with cooling, add 3-aminopyridine (1.0 equivalent) to the oleum. An exothermic reaction will occur.

-

Once the addition is complete, heat the reaction mixture to 150-180 °C.

-

Maintain this temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC if a suitable method is developed.

-

After the reaction period, cool the mixture to room temperature.

-

Very carefully, pour the cooled reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly.

-

The product is expected to precipitate from the aqueous solution. If not, neutralization with a base (e.g., BaCO₃ or CaCO₃) may be required to precipitate the product as a salt.

-

Isolate the crude solid by filtration.

-

Recrystallize the crude product from water or an appropriate solvent system to yield the purified this compound.

Part 2: The Gateway Intermediate: 3-Aminopyridine-2-sulfonyl Chloride

To access the vast chemical space of sulfonamide derivatives, the sulfonic acid must be converted into the more reactive sulfonyl chloride. This intermediate is the linchpin for subsequent functionalization.

Synthesis via Chlorination of the Sulfonic Acid

The most conventional route to the sulfonyl chloride is the direct chlorination of the corresponding sulfonic acid using standard chlorinating agents.

Causality: Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective because they replace the hydroxyl (-OH) group of the sulfonic acid with a chloride (-Cl) atom. The sulfonyl chloride is a much better electrophile than the sulfonic acid, readily reacting with nucleophiles like amines. This activation step is fundamental to sulfonamide synthesis.

Experimental Protocol (General Procedure, based on analogy):

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), combine this compound (1.0 eq.) and phosphorus pentachloride (1.1 - 1.5 eq.). A small amount of phosphorus oxychloride can be used as a solvent or catalyst.

-

Gently heat the mixture (e.g., to 70-90 °C) with stirring. The reaction will evolve HCl gas, which should be scrubbed through a basic solution.

-

After the reaction is complete (typically 1-3 hours, monitored by the cessation of gas evolution), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and precipitate the crude sulfonyl chloride.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum. This crude 3-aminopyridine-2-sulfonyl chloride is often used immediately in the next step without further purification due to its reactivity.

Proposed Synthesis: Direct Chlorosulfonylation

An alternative and more direct strategy involves the reaction of 3-aminopyridine with chlorosulfonic acid. This method has been successfully applied to the synthesis of 2-aminopyridine-3-sulfonyl chlorides and represents a highly plausible route.[4][5]

Causality: Chlorosulfonic acid (ClSO₃H) serves as both the source of the sulfonyl group and the chlorinating agent in a single step. The reaction is a direct electrophilic substitution on the aminopyridine ring. The same regioselectivity challenges as direct sulfonation apply, but this method offers a more atom-economical pathway to the key intermediate.

Caption: Workflow from the core sulfonic acid to sulfonamide derivatives.

Part 3: Key Derivatives: The Sulfonamide Scaffold

Sulfonamides are a "privileged scaffold" in drug discovery, known for their ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding interactions with biological targets.

General Synthesis of N-Substituted 3-Aminopyridine-2-sulfonamides

The synthesis of sulfonamides is a robust and high-yielding reaction, proceeding via the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.

Causality and Self-Validation: The protocol's trustworthiness is rooted in its fundamental chemistry. The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the reactant amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine or pyridine) is included as an acid scavenger. The successful formation of the product, which can be monitored by TLC showing the consumption of the starting materials and the appearance of a new, typically less polar spot, validates that both the nucleophilic attack and acid scavenging have occurred as planned.

Experimental Protocol (General Procedure):

-

Dissolve the amine starting material (1.0 - 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) in a dry reaction flask.

-

Add a non-nucleophilic base (1.5 - 2.0 eq.), such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Prepare a separate solution of crude 3-aminopyridine-2-sulfonyl chloride (1.0 eq.) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC.

-

Upon completion, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by recrystallization or silica gel column chromatography to yield the final product.

Representative Portfolio of Potential Derivatives

The versatility of this synthetic route allows for the creation of a vast library of derivatives by simply varying the amine nucleophile.

| Amine Reactant | Derivative Structure | Molecular Weight ( g/mol ) | Potential Biological Relevance |

| Aniline | 249.29 | Anticancer, Antibacterial | |

| Piperidine | 241.32 | CNS activity, Enzyme inhibition | |

| Benzylamine | 263.32 | Antiviral, Antimycobacterial[6] | |

| 4-Fluoroaniline | 267.28 | Kinase inhibition, Metabolic disorders | |

| Ammonia (as NH₄OH) | 173.20 | Core structure for further functionalization |

Part 4: Biological Significance and Future Directions

While derivatives of this compound itself are not extensively characterized, the broader class of aminopyridine sulfonamides exhibits a wide range of biological activities. This provides a strong rationale for the exploration of this specific scaffold.

Extrapolated Therapeutic Potential:

-

Antimicrobial Agents: The sulfonamide moiety is the cornerstone of sulfa drugs. Novel aminopyridine sulfonamides could be effective against drug-resistant bacterial strains. Derivatives of the related 3-aminopyrazine-2-carboxamide have shown potent antimycobacterial activity.[6][7]

-

Anticancer Activity: Sulfonamides are found in numerous anticancer agents, acting as inhibitors of carbonic anhydrase, kinases, and histone deacetylases (HDACs).[8] The aminopyridine scaffold can provide additional vectors for binding and selectivity. Recent studies have explored aminopyridine derivatives as cytotoxic agents against various cancer cell lines.[9]

-

Neurological Disorders: Aminopyridines are known to function as potassium channel blockers. The addition of a sulfonamide group could modulate this activity and lead to new agents for conditions like multiple sclerosis or epilepsy.

Future Research & Authoritative Grounding: A logical and productive path forward would involve a systematic drug discovery campaign:

-

Synthesis of a Focused Library: Synthesize a diverse library of N-substituted 3-aminopyridine-2-sulfonamides using the robust protocols described herein.

-

In Vitro Screening: Screen the library against a panel of targets informed by the activities of related compounds, such as various bacterial strains (e.g., S. aureus, E. coli), cancer cell lines (e.g., MCF-7, HT-29)[9], and relevant enzymes (e.g., carbonic anhydrase, kinases).

-

Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish clear SAR. For example, determine how aromatic vs. aliphatic substituents on the sulfonamide nitrogen affect potency or selectivity.

-

Structural Biology: For promising hits, obtain co-crystal structures with their biological target. While a crystal structure for the parent acid is not available, X-ray crystallography is a vital tool for validating the structure of derivatives and understanding their binding modes, which is crucial for rational drug design.[8]

Conclusion

This compound is a chemical scaffold with significant untapped potential. While its direct synthesis presents regiochemical challenges that require careful optimization, the pathways to its key sulfonyl chloride intermediate and subsequent sulfonamide derivatives are well-precedented and robust. The scientific rationale for exploring these derivatives is strong, grounded in the proven track record of both the aminopyridine and sulfonamide moieties in a wide array of clinically important drugs. The methodologies and insights provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate this promising class of compounds, paving the way for the discovery of novel therapeutic agents.

References

-

PubChem. 4-aminopyridine-3-sulfonic Acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.

-

Pereshivko, O. P., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Heterocyclic Communications. Available from: [Link]

-

ResearchGate. Syntheis of 3-Aminopyridine. [Diagram]. Available from: [Link]

-

Al-Warhi, T., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Available from: [Link]

-

Organic Letters. (2025). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. American Chemical Society. Available from: [Link]

-

Al-Lami, M. K., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. [PDF Request]. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. [Diagram]. Available from: [Link]

-

National Library of Medicine. Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. NIH. Available from: [Link]

-

Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. Available from: [Link]

-

Sotomayor, E. A., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available from: [Link]

-